Pyr-his-trp-ser-tyr-D-ser(tbu)-leu-arg-pro-nhnh2
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Overview
Description
This peptide is also known as Goserelin . It is a synthetic peptide analog of LHRH (Luteinizing Hormone-Releasing Hormone) and is used in the treatment of prostate cancer, advanced breast cancer, and in the management of endometriosis .
Molecular Structure Analysis
The molecular weight of this peptide is 1269.43 . Its chemical formula is C₅₉H₈₄N₁₈O₁₄ . The exact molecular structure would require more detailed analysis, typically using techniques such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis
The peptide is stored at temperatures below -15°C . Other physical and chemical properties such as solubility, stability, and hygroscopicity would typically be determined experimentally.Scientific Research Applications
Hormonal Research Applications
Synthetic peptides resembling "Pyr-his-trp-ser-tyr-D-ser(tbu)-leu-arg-pro-nhnh2" have been extensively studied for their role in releasing luteinizing hormone (LH) and follicle-stimulating hormone (FSH). For instance, peptides with sequences closely related to the one have demonstrated significant efficacy in stimulating the release of LH and FSH when administered to human subjects.
LH and FSH Release : Research conducted by Kastin, Schally, Gual, and Arimura in 1972 revealed that a synthetic decapeptide closely related to the query peptide effectively increased serum LH and FSH levels in both male and female volunteers. This indicates the peptide's potential in clinical studies related to reproductive health (Kastin et al., 1972).
Clinical Implications : Another study by Thomas, Donnez, and Ferin (1972) further confirmed the peptide's efficacy in rapidly increasing LH concentrations following intravenous injection in healthy adult volunteers. This suggests its utility in exploring therapeutic and contraceptive purposes (Thomas et al., 1972).
Mechanism of Action
Target of Action
The primary target of PYR-HIS-TRP-SER-TYR-D-SER(TBU)-LEU-ARG-PRO-NHNH2, also known as Buserelin, is the gonadotropin-releasing hormone (GnRH) receptor . This receptor is pivotal in directing the production of sex hormones, testosterone in males and estradiol in females .
Mode of Action
Buserelin, being a synthetic GnRH agonist, emulates the functions of GnRH in the pituitary gland by stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) . The continuous administration of Buserelin desensitizes the pituitary gland receptors, leading to a reduction in LH and FSH production .
Biochemical Pathways
The suppression of LH and FSH production by Buserelin affects the hypothalamic-pituitary-gonadal axis . This leads to a significant reduction in testosterone for males and estradiol for females . The downstream effects of this suppression have therapeutic applications in hormone-sensitive conditions .
Pharmacokinetics
It is known that buserelin is administered via subcutaneous implant , which suggests that it bypasses the first-pass metabolism, potentially enhancing its bioavailability.
Result of Action
The hormonal suppression of Buserelin has therapeutic applications. In prostate cancer, which is often hormone-sensitive, reducing testosterone levels can help slow down the growth of cancer cells . In certain gynecological conditions, such as endometriosis, suppressing estradiol production can alleviate symptoms associated with these conditions . In breast cancer, which can be influenced by estradiol, Buserelin may be used to suppress its growth .
Action Environment
The action, efficacy, and stability of Buserelin can be influenced by various environmental factorsFor instance, the storage temperature for Buserelin is recommended to be less than -15°C , suggesting that temperature could affect its stability.
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(hydrazinecarbonyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H83N17O13/c1-31(2)22-40(49(80)67-39(12-8-20-63-57(59)60)56(87)75-21-9-13-46(75)55(86)74-61)68-54(85)45(29-88-58(3,4)5)73-50(81)41(23-32-14-16-35(77)17-15-32)69-53(84)44(28-76)72-51(82)42(24-33-26-64-37-11-7-6-10-36(33)37)70-52(83)43(25-34-27-62-30-65-34)71-48(79)38-18-19-47(78)66-38/h6-7,10-11,14-17,26-27,30-31,38-46,64,76-77H,8-9,12-13,18-25,28-29,61H2,1-5H3,(H,62,65)(H,66,78)(H,67,80)(H,68,85)(H,69,84)(H,70,83)(H,71,79)(H,72,82)(H,73,81)(H,74,86)(H4,59,60,63)/t38-,39-,40-,41-,42-,43-,44-,45+,46-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLJNNKHFXUISN-URPVMXJPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NN)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NN)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H83N17O13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1226.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147688-42-4 |
Source
|
Record name | 147688-42-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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